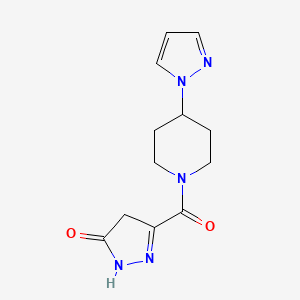
N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of tetrazole-based compounds, which have been studied extensively for their pharmacological properties.
作用機序
The mechanism of action of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide for lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to handle and administer. This compound is also relatively stable under normal lab conditions, which makes it suitable for long-term experiments. However, one of the limitations of this compound is its relatively low potency compared to other compounds, which may require higher concentrations to achieve the desired effect. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research on N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance its therapeutic efficacy. Overall, the research on this compound holds promise for the development of novel therapies for various diseases.
合成法
N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide can be synthesized using a simple two-step procedure, which involves the reaction of 3-methylbenzoyl chloride with sodium azide to form the intermediate 3-methylbenzoyl azide, followed by the reaction of the intermediate with acetic acid to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising anticancer agent. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-3-2-4-8(5-7)11-10(16)6-9-12-14-15-13-9/h2-5H,6H2,1H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLBVWACJMMCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)



![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)


![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)

![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)

